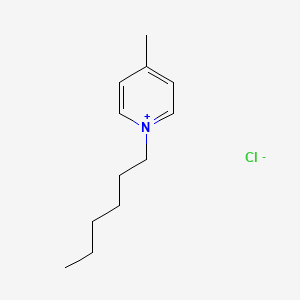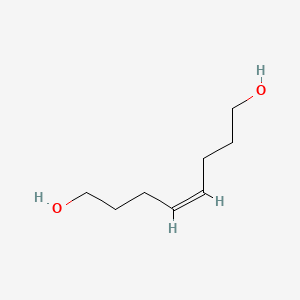
1,2,3,4-Tetra-O-acetyl-D-xylopyranose
概要
説明
1,2,3,4-Tetra-O-acetyl-D-xylopyranose: is a derivative of D-xylose, a monosaccharide commonly found in nature. This compound is characterized by the acetylation of the hydroxyl groups at positions 1, 2, 3, and 4 of the D-xylopyranose ring. It is widely used in synthetic organic chemistry, particularly in the field of carbohydrate chemistry, due to its stability and reactivity.
作用機序
Target of Action
1,2,3,4-Tetra-O-acetyl-D-xylopyranose is a research chemical compound that is used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . It is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics .
Mode of Action
The compound interacts with its targets by replacing the axial hydrogen atom at C-5 . This interaction results in changes in the structure of the target molecules, which can affect their function and activity.
Biochemical Pathways
The compound is involved in the synthesis of monosaccharides by oxidation of furfural derivatives . It also contributes to the study of diabetes and neurodegenerative diseases . The affected pathways and their downstream effects are subject to ongoing research.
Result of Action
The compound has been shown to have antimicrobial activity against fungi (Candida albicans, Candida glabrata) and bacteria (Staphylococcus aureus, Escherichia coli) . None of the tested compounds exhibited mutagenic activity in the Ames test .
生化学分析
Biochemical Properties
It is known to be involved in the synthesis of monosaccharides .
Molecular Mechanism
It is known to be involved in the selective cleavage of the anomeric acetyl groups of acetylated glycosyl residues
Metabolic Pathways
It is known to be involved in the synthesis of monosaccharides
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetra-O-acetyl-D-xylopyranose can be synthesized through the acetylation of D-xylose. The process typically involves the reaction of D-xylose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput .
化学反応の分析
Types of Reactions: 1,2,3,4-Tetra-O-acetyl-D-xylopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-xylose.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: D-xylose.
Substitution: Various substituted xylopyranose derivatives.
Oxidation: Xylonic acid or xylosone.
科学的研究の応用
1,2,3,4-Tetra-O-acetyl-D-xylopyranose is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Used in the study of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Employed in the production of specialty chemicals and as a reagent in various chemical processes.
類似化合物との比較
- 1,2,3,4-Tetra-O-acetyl-D-glucopyranose
- 1,2,3,4-Tetra-O-acetyl-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-D-mannopyranose
Comparison: 1,2,3,4-Tetra-O-acetyl-D-xylopyranose is unique due to its specific configuration and reactivity. Compared to its analogs, it offers distinct advantages in terms of stability and ease of deprotection. Its specific acetylation pattern also makes it a valuable intermediate in the synthesis of various bioactive molecules .
特性
IUPAC Name |
[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-DAAZQVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62929-49-1 | |
| Record name | 1,2,3,4-Tetraacetyl-xylopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)-](/img/structure/B3275333.png)
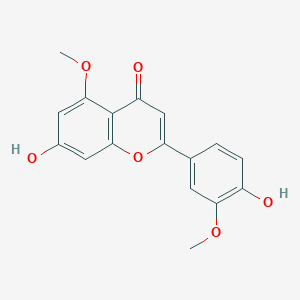
![6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3275344.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde](/img/structure/B3275353.png)
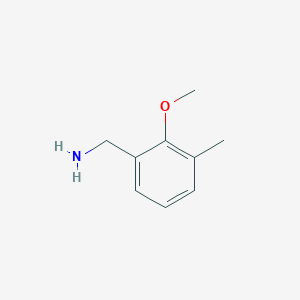
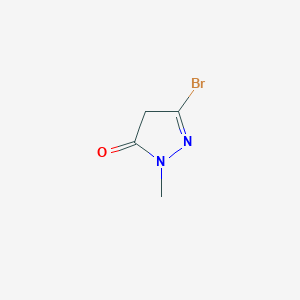

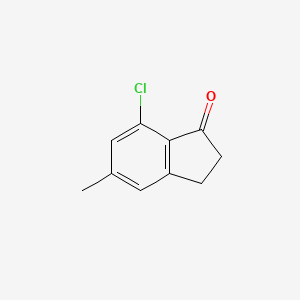

![Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3275383.png)
